Cas no 173829-09-9 (Lamivudine Acid)

Lamivudine Acid Chemical and Physical Properties
Names and Identifiers
-
- Lamivudine Acid
- (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
- (2S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- (2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- (2R-cis)-5-(4-aMino-2-oxo-1(2H)-pyriMidinyl)-1,3-oxathiolane-2-carboxylic Acid
- Q27289192
- LAMIVUDINE IMPURITY A [USP IMPURITY]
- (2R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
- rac Lamivudine Acid
- Lamivudine-carboxylic acid
- 5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, cis-
- 1,3-Oxathiolane-2-carboxylic acid, 5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-, cis- (9CI); Lamivudine Imp. A (EP)
- AKOS040752399
- SCHEMBL1335033
- (2RS,5SR)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- J-010945
- 173829-09-9
- Lamivudine specified impurity A [EP]
- 1,3-Oxathiolane-2-carboxylic acid, 5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-, cis-
- LAMIVUDINE IMPURITY A [EP IMPURITY]
- Lamivudine impurity A [USP]
- Lamivudine impurity A RS [USP]
- UNII-SGC57V0D26
- 173602-25-0
- SGC57V0D26
- (+/-)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- Lamivudine impurity A RS
- cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
-
- Inchi: InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
- InChI Key: PIIRVEZNDVLYQA-CAHLUQPWSA-N
- SMILES: C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
Computed Properties
- Exact Mass: 243.03100
- Monoisotopic Mass: 243.03137695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 131Ų
Experimental Properties
- PSA: 133.73000
- LogP: -0.15940
Lamivudine Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L172490-50mg |
Lamivudine Acid |
173829-09-9 | 50mg |
$ 409.00 | 2023-09-07 | ||
TRC | L172490-250mg |
Lamivudine Acid |
173829-09-9 | 250mg |
$1694.00 | 2023-05-18 | ||
TRC | L172490-25mg |
Lamivudine Acid |
173829-09-9 | 25mg |
$ 228.00 | 2023-09-07 | ||
A2B Chem LLC | AE84761-50mg |
(2R-cis)-5-(4-aMino-2-oxo-1(2H)-pyriMidinyl)-1,3-oxathiolane-2-carboxylic Acid |
173829-09-9 | 50mg |
$518.00 | 2024-04-20 | ||
A2B Chem LLC | AE84761-25mg |
(2R-cis)-5-(4-aMino-2-oxo-1(2H)-pyriMidinyl)-1,3-oxathiolane-2-carboxylic Acid |
173829-09-9 | 25mg |
$343.00 | 2024-04-20 | ||
TRC | L172490-100mg |
Lamivudine Acid |
173829-09-9 | 100mg |
$925.00 | 2023-05-18 | ||
A2B Chem LLC | AE84761-10mg |
(2R-cis)-5-(4-aMino-2-oxo-1(2H)-pyriMidinyl)-1,3-oxathiolane-2-carboxylic Acid |
173829-09-9 | 10mg |
$280.00 | 2024-04-20 | ||
TRC | L172490-10mg |
Lamivudine Acid |
173829-09-9 | 10mg |
$ 164.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488693-25 mg |
Lamivudine Acid, |
173829-09-9 | 25mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488693-25mg |
Lamivudine Acid, |
173829-09-9 | 25mg |
¥2858.00 | 2023-09-05 |
Lamivudine Acid Related Literature
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
Additional information on Lamivudine Acid
Lamivudine Acid (CAS No. 173829-09-9): An Overview of a Promising Antiviral Compound
Lamivudine Acid (CAS No. 173829-09-9) is a significant compound in the field of antiviral research, particularly for its role in the treatment of viral infections such as HIV and hepatitis B. This article provides a comprehensive overview of Lamivudine Acid, including its chemical properties, pharmacological effects, clinical applications, and recent advancements in research.
Chemical Properties: Lamivudine Acid is a nucleoside reverse transcriptase inhibitor (NRTI) with the molecular formula C8H11N5O3. It has a molecular weight of 229.20 g/mol and is characterized by its white to off-white crystalline powder form. The compound is soluble in water and ethanol, making it suitable for various pharmaceutical formulations. Its chemical structure includes a cytosine base linked to a 2′,3′-dideoxyribose sugar moiety, which is crucial for its antiviral activity.
Pharmacological Effects: The primary mechanism of action of Lamivudine Acid involves its conversion into the active triphosphate form within cells. This active metabolite competitively inhibits the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA. By blocking this critical step in the viral replication process, Lamivudine Acid effectively reduces viral load and slows down disease progression. Additionally, it has been shown to have synergistic effects when used in combination with other antiretroviral drugs, enhancing overall therapeutic efficacy.
Clinical Applications: Lamivudine Acid is primarily used in the treatment of HIV-1 infection and chronic hepatitis B virus (HBV) infection. In HIV therapy, it is often part of combination antiretroviral therapy (cART) regimens to improve patient outcomes and reduce the risk of drug resistance. For HBV infection, Lamivudine Acid has demonstrated significant efficacy in suppressing viral replication and improving liver function. Clinical trials have consistently shown that patients treated with Lamivudine Acid experience reduced viral loads and improved quality of life.
Recent Research Advancements: Recent studies have further elucidated the mechanisms by which Lamivudine Acid exerts its antiviral effects and identified potential new applications. For instance, a study published in the Journal of Virology in 2021 investigated the impact of Lamivudine Acid on cellular immune responses and found that it enhances T-cell activation and function, contributing to better control of viral infections. Another study published in Antimicrobial Agents and Chemotherapy in 2022 explored the use of Lamivudine Acid in combination with novel antiretroviral agents to combat multidrug-resistant HIV strains, showing promising results.
Safety and Toxicology: While generally well-tolerated, Lamivudine Acid can cause side effects such as headache, nausea, and fatigue. Long-term use may lead to rare but serious complications like lactic acidosis and hepatomegaly with steatosis. Therefore, regular monitoring and appropriate dosing are essential to ensure patient safety. Recent safety assessments have highlighted the importance of personalized medicine approaches to minimize adverse effects while maximizing therapeutic benefits.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research into Lamivudine Acid continues to uncover new insights into its mechanisms of action and potential applications. Future studies are likely to focus on optimizing dosing regimens, exploring novel combination therapies, and developing more effective delivery systems to enhance patient adherence and outcomes. As a cornerstone of antiviral therapy, Lamivudine Acid remains a vital tool in the fight against HIV and hepatitis B.
173829-09-9 (Lamivudine Acid) Related Products
- 139757-68-9(4’-Epi Lamivudine)
- 134678-17-4(Lamivudine)
- 134680-32-3(Lamivudine EP Impurity D)
- 136846-20-3(2’-Epi-Lamivudine)
- 1238210-10-0(Emtricitabine Carboxylic Acid)
- 2227830-85-3(rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine)
- 51871-42-2((2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid)
- 1861696-68-5(3,3-dimethyl-1H,2H,3H,6H,7H,8H-pyrano[2,3-f]indole)
- 324065-65-8(4-(4-bromophenyl)-2-2-(propan-2-ylidene)hydrazin-1-yl-1,3-thiazole)
- 2034290-56-5(7-fluoro-4-6-(propan-2-yloxy)pyridine-3-carbonyl-2,3,4,5-tetrahydro-1,4-benzoxazepine)



